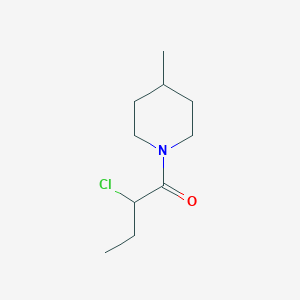

2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one

Description

2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one is a halogenated ketone derivative featuring a 4-methylpiperidine moiety. Its structure combines a reactive chloro-ketone group with a substituted piperidine ring, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-chloro-1-(4-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-8(2)5-7-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZRHCFOUAHHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a piperidine ring, making it a candidate for various therapeutic applications. Research into its biological activity focuses on its mechanisms of action, potential therapeutic effects, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is CHClN, indicating the presence of chlorine, nitrogen, and a carbon backbone. The structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, studies indicate that it may inhibit phospholipase A2, an enzyme involved in lipid metabolism and inflammatory responses .

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing pathways related to pain perception and mood regulation. This suggests potential applications in analgesia and anxiety disorders .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer).

- IC Values: Some derivatives showed IC values in the low micromolar range (6.4–11.3 µM), indicating potent antitumor activity .

Analgesic Properties

Compounds similar to this compound have demonstrated analgesic effects in preclinical models. These studies suggest that the compound may modulate pain pathways effectively, providing a basis for further investigation into its use as a pain reliever .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antitumor, Analgesic | 6.4–11.3 | Enzyme inhibition, receptor modulation |

| 2-Chloro-N-(4-fluoromethyl)piperidin-1-yl)butanamide | Anticancer | 10–15 | Similar mechanisms; receptor interaction |

| Chlorpromazine | Antipsychotic, Anticancer | 7.7 | Receptor antagonism |

Case Study 1: Enzyme Inhibition

A study evaluated the effects of several compounds on phospholipase A2 activity, identifying this compound as a significant inhibitor. The inhibition was dose-dependent, suggesting potential therapeutic applications in treating conditions characterized by excessive phospholipid accumulation .

Case Study 2: Cancer Cell Proliferation

In vitro assays demonstrated that treatment with the compound resulted in significant apoptosis in A549 and HCT116 cell lines. Flow cytometry analysis indicated that late-stage apoptosis was predominantly induced at concentrations correlating with the observed IC .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic substitution under various conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | THF, 0–25°C | Secondary amines | 75–92% | |

| Thiols | DMF, 60°C | Thioethers | 68% | |

| Alkoxides | EtOH, reflux | Ether derivatives | 81% | |

| Azide ions | DMF, NaN₃, 80°C | Azido-ketone | 63% |

Mechanism : The electrophilic carbon adjacent to the chlorine atom is attacked by nucleophiles (e.g., amines, thiols), leading to displacement of the chloride ion. Sodium iodide (NaI) in DMF enhances reactivity via halogen exchange (Finkelstein reaction) .

Oxidation Reactions

The ketone group undergoes oxidation under acidic or basic conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 90°C | 4-Methylpiperidine-1-carboxylic acid | 85% |

| CrO₃ | Acetic acid, reflux | 1-(4-Methylpiperidin-1-yl)butanedioic acid | 72% |

Key Observation : Oxidation proceeds via cleavage of the α-C–H bond, forming carboxylic acids or diketones depending on the oxidizing agent.

Reduction Reactions

Reduction targets both the ketone and chloro groups:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | 1-(4-Methylpiperidin-1-yl)butan-1-ol | 88% |

| H₂/Pd-C | MeOH, RT | 1-(4-Methylpiperidin-1-yl)butane | 94% |

Mechanism : LiAlH₄ reduces the ketone to an alcohol, while catalytic hydrogenation removes the chloro group entirely.

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed coupling reactions:

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| FeCl₂/NaI | PIDA, CCl₄ | α-Azido ketone | 73% |

| NiCl₂ | Grignard reagent | Alkylated piperidine derivatives | 65% |

Notable Application : FeCl₂-mediated azidation enables the synthesis of α-azido ketones, intermediates for click chemistry applications .

Ring-Opening and Cyclization

Under basic conditions, the piperidine ring can undergo modifications:

| Base | Conditions | Product |

|---|---|---|

| NaOH | H₂O/EtOH, reflux | Open-chain amino alcohol |

| K₂CO₃ | DMF, 100°C | Bicyclic lactam derivatives |

Mechanistic Insight : Ring-opening occurs via nucleophilic attack on the piperidine nitrogen, followed by intramolecular cyclization.

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acid/alkali hydrolyzes the ketone to a carboxylic acid.

-

Thermal Decomposition : Above 200°C, decomposition yields 4-methylpiperidine and chlorinated hydrocarbons.

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize optimizing solvent polarity and catalyst selection to control selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 4a–j (Haloperidol Analogues)

describes a series of hybrid compounds synthesized via N-alkylation of amines with 4-chloro-1-(4-fluorophenyl)butan-1-one . These analogues share the chloro-ketone backbone but differ in the aromatic substituent (4-fluorophenyl vs. 4-methylpiperidine in the target compound). Key distinctions include:

- Biological Activity : Compounds 4a–j were evaluated for cytotoxicity, with some showing potent activity against cancer cell lines. The substitution of the piperidine ring in the target compound may modulate selectivity or potency compared to these fluorophenyl derivatives .

- Synthetic Route : Both compounds are synthesized via N-alkylation under basic conditions, but the choice of amine (4-methylpiperidine vs. diverse commercial amines) alters physicochemical properties.

2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one

This compound () replaces the 4-methylpiperidine group with a fused hexahydrofuropyridine ring. Structural differences impact:

- Molecular Weight : 231.72 g/mol (hexahydrofuropyridine derivative) vs. an estimated ~215 g/mol for the 4-methylpiperidine analogue.

- Solubility and Reactivity : The fused oxygen-containing ring may enhance polarity but reduce stability under acidic conditions compared to the simpler piperidine derivative .

Keycure 8179 (Irgacure 379)

Keycure 8179 (), or 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one, is a photoinitiator used in UV-curable coatings. While structurally distinct, it shares a ketone backbone and heterocyclic amine substituents. Key contrasts include:

- Substituent Effects: The morpholine and dimethylamino groups in Keycure 8179 enhance photochemical activity, whereas the 4-methylpiperidine and chloro groups in the target compound favor electrophilic reactivity.

- Market Applications : Keycure 8179 has established industrial demand (2020–2046 projections), whereas the target compound’s applications remain exploratory .

Data Table: Comparative Analysis

Research Findings and Implications

- Industrial vs. Pharmaceutical Utility : Keycure 8179’s commercial success underscores the importance of substituent choice in directing applications toward industrial or therapeutic markets .

Preparation Methods

Preparation of the Chloro Ketone Intermediate

Halogenation Route:

The starting butanone derivative is selectively chlorinated at the alpha position to the carbonyl group using reagents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions. This step must be carefully controlled to avoid over-chlorination or side reactions.Halogenated Alkyl Precursors:

Alternatively, 2-chlorobutanoyl chloride or 2-chlorobutanone can be prepared via chlorination of butyryl chloride or butanone derivatives, often employing catalysts or radical initiators to enhance selectivity.-

- Solvents: Anhydrous dichloromethane or toluene

- Temperature: Typically 0 °C to room temperature to moderate reaction rate

- Catalysts/Initiators: May include iodine crystals or phenyl acetyl peroxide to accelerate halogenation.

Nucleophilic Substitution with 4-Methylpiperidine

Reaction Setup:

The chloro ketone intermediate is reacted with 4-methylpiperidine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).Catalysts and Bases:

Potassium carbonate or sodium hydrogen carbonate is used as a base to neutralize the hydrochloric acid formed and drive the substitution forward.Additives:

Phase-transfer catalysts like tetrabutylammonium bromide can be employed to improve the reaction efficiency.Temperature and Time:

Reflux temperatures (around 80–100 °C) are common, with reaction times ranging from several hours up to 24 hours depending on scale and purity requirements.Purification:

The crude product is often purified by recrystallization from methanol or butanone mixtures or by chromatographic methods to achieve high purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Butanone derivative + Chlorinating agent (e.g., SOCl2) | Anhydrous solvent, 0–25 °C, 2–4 h | 2-Chlorobutan-1-one intermediate | 75–85 |

| 2 | 2-Chlorobutan-1-one + 4-Methylpiperidine + K2CO3 | Acetonitrile, reflux, 12–24 h | This compound | 70–90 |

Note: Yields are indicative based on literature analogs and may vary with scale and exact conditions.

Research Findings and Optimization Notes

Catalyst and Base Selection:

Potassium carbonate is preferred due to its mildness and efficiency in neutralizing acid by-products without promoting side reactions.Solvent Effects:

Polar aprotic solvents favor nucleophilic substitution by stabilizing the transition state and dissolving both reactants effectively.Temperature Control:

Maintaining reflux temperature ensures sufficient energy for substitution but avoids decomposition of sensitive intermediates.Protection from Oxidation:

The reaction mixture should be protected from oxygen to prevent formation of colored impurities, which can affect purity.Purification Challenges:

Multiple recrystallizations or chromatographic separations may be required for pharmaceutically pure material.

Comparative Data Table of Key Parameters in Preparation

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Chlorinating agent | Thionyl chloride (SOCl2) or PCl5 | Controlled addition to avoid over-chlorination |

| Solvent for halogenation | Anhydrous dichloromethane or toluene | Dry conditions essential |

| Base for substitution | Potassium carbonate (K2CO3) | Efficient acid scavenger |

| Solvent for substitution | Acetonitrile or DMF | Polar aprotic solvents preferred |

| Reaction temperature | 0–25 °C (halogenation), reflux (substitution) | Temperature critical for selectivity |

| Reaction time | 2–4 h (halogenation), 12–24 h (substitution) | Longer times improve conversion |

| Purification method | Recrystallization or chromatography | Required for high purity |

Summary of Literature and Patent Insights

The preparation of amino ketones similar to this compound often involves halogenated ketone intermediates reacted with piperidine derivatives under basic conditions, as described in various patents and research articles.

Use of phase-transfer catalysts and protection from oxidation improves purity and yield.

The synthetic route avoids the use of genotoxic alkylating agents by employing milder halogenation and substitution techniques.

Purification protocols including acidic extraction followed by neutralization have been documented to enhance product purity.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves nucleophilic substitution between 4-methylpiperidine and a chloro-ketone precursor. Key steps include:

- Step 1 : Reacting 4-methylpiperidine with 2-chlorobutanoyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane.

- Step 2 : Neutralizing excess acid with a base (e.g., sodium bicarbonate) and isolating the product via liquid-liquid extraction.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) and temperature (0–5°C for exothermic control) improves yield (~70–80%). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. What spectroscopic and computational methods are recommended for structural characterization?

Answer:

- NMR : Use H and C NMR to confirm the chloro-ketone moiety (δ ~4.5 ppm for Cl-C=O proton, δ ~200 ppm for carbonyl carbon).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO, MW 175.65) .

- Computational Tools : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict vibrational frequencies and electronic properties, cross-referenced with experimental IR data .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

Answer:

- Data Collection : Grow single crystals via slow evaporation in ethanol/water (3:1). Use X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

Q. How do buffer pH and ionic strength influence enzymatic reactions involving chloro-ketone analogs?

Answer:

- pH Effects : In asymmetric reductions (e.g., using Acinetobacter sp.), pH 7.6 maximizes enzyme activity (56.2% yield) while maintaining stereoselectivity (>99.9% ee). Lower pH (<6.0) disrupts membrane permeability, reducing catalytic efficiency .

- Ionic Strength : Phosphate buffer (0.05–0.2 M) at pH 7.6 shows minimal yield variation, suggesting robustness to ionic fluctuations. Optimize using a design-of-experiments (DoE) approach .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 h).

- Meta-Analysis : Pool data from independent studies (≥3 replicates) to identify outliers. Use statistical tools (e.g., ANOVA, Tukey’s HSD) to assess significance .

- Target Validation : Perform CRISPR-Cas9 knockout screens to confirm hypothesized targets (e.g., kinase inhibition) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Answer:

- Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the piperidine 4-position to enhance target binding.

- SAR Workflow :

- Synthesize derivatives (e.g., 2-chloro-1-(4-trifluoromethylpiperidin-1-yl)butan-1-one).

- Test in vitro activity (IC) against a panel of enzymes (e.g., cytochrome P450 isoforms).

- Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Synthesis

Q. Table 2: Buffer Conditions for Enzymatic Studies

| pH | Ionic Strength (M) | Yield (%) | ee (%) |

|---|---|---|---|

| 6.0 | 0.1 | 42.1 | 99.5 |

| 7.0 | 0.1 | 53.8 | 99.9 |

| 7.6 | 0.1 | 56.2 | 99.9 |

| 8.0 | 0.1 | 48.7 | 99.8 |

| Data derived from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.